N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound that features a fluorobenzyl group attached to a butanamide backbone, with a pyrrole ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the 4-fluorobenzyl intermediate.
Coupling with Pyrrole: The 4-fluorobenzyl intermediate is then coupled with pyrrole under basic conditions to form the N-(4-fluorobenzyl)pyrrole intermediate.
Amidation Reaction: The N-(4-fluorobenzyl)pyrrole intermediate is reacted with butanoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and pyrrole ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide
- N-(4-methylbenzyl)-4-(1H-pyrrol-1-yl)butanamide
- N-(4-bromobenzyl)-4-(1H-pyrrol-1-yl)butanamide
Uniqueness
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-7-5-13(6-8-14)12-17-15(19)4-3-11-18-9-1-2-10-18/h1-2,5-10H,3-4,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHJCWVRICOUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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